1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17518372
Molecular Formula: C7H10N6
Molecular Weight: 178.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N6 |
|---|---|
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | 1-(2-pyrazol-1-ylethyl)triazol-4-amine |
| Standard InChI | InChI=1S/C7H10N6/c8-7-6-13(11-10-7)5-4-12-3-1-2-9-12/h1-3,6H,4-5,8H2 |
| Standard InChI Key | IZAATCHUTFYGEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(N=C1)CCN2C=C(N=N2)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features a 1,2,3-triazole core substituted at the 4-position with an amine group and at the 1-position with a 2-(1H-pyrazol-1-yl)ethyl chain. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is connected to the triazole via a two-carbon spacer. This arrangement creates a conformationally flexible yet sterically congested system, as evidenced by its InChIKey (IZAATCHUTFYGEZ-UHFFFAOYSA-N) and SMILES representation (C1=CN(N=C1)CCN2C=C(N=N2)N).
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Number | 1509813-45-9 |
| Molecular Formula | C₇H₁₀N₆ |
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | 1-(2-pyrazol-1-ylethyl)triazol-4-amine |
| XLogP3-AA | -0.6 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The planar triazole and pyrazole rings enable π-π stacking interactions, while the ethylamine linker introduces rotational freedom, potentially influencing binding affinities in biological systems .
Synthetic Methodologies
Click Chemistry Approaches
Although no explicit synthesis protocols for 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine are documented, analogous triazole-pyrazole hybrids are typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 1,4-disubstituted 1,2,3-triazoles can form via reaction between propargylamine derivatives and azido-pyrazole intermediates under mild conditions (50–60°C, aqueous ethanol) . A hypothetical route involves:
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Azide Preparation: Synthesis of 1-(2-azidoethyl)-1H-pyrazole from 1-vinylpyrazole and sodium azide.
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Alkyne Component: Propargylamine as the amine-bearing alkyne.
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Cycloaddition: Catalyzed by CuSO₄·5H₂O and sodium ascorbate to yield the target compound.
Reaction yields for similar systems range from 65% to 85%, with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Alternative Strategies
Recent advances in multi-component reactions (MCRs) offer pathways to complex heterocycles. For instance, reactions between hydrazine derivatives, carbonyl compounds, and thioureas in the presence of iodine catalysts can generate pyrazoline-thioamide intermediates, which subsequently cyclize to form triazole-containing thiazoles . While untested for this specific molecule, such methods could be adapted by substituting thioureas with propargylamine derivatives.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Stability studies are lacking, but analogous triazoles show decomposition temperatures above 200°C, suggesting thermal resilience.
Spectroscopic Signatures
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¹H NMR: Expected signals include:
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Pyrazole protons: δ 7.60–7.70 (d, 1H, J = 2.4 Hz), δ 6.30–6.40 (d, 1H, J = 2.4 Hz).
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Triazole protons: δ 8.10–8.20 (s, 1H).
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Ethyl spacer: δ 3.80–4.10 (m, 2H), δ 4.50–4.70 (m, 2H).
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IR: N-H stretch (3350 cm⁻¹), C=N triazole (1600 cm⁻¹), pyrazole ring vibrations (1520 cm⁻¹) .
Hypothesized Biological Activities
Anticancer Mechanisms
Pyrazolyltriazoles demonstrate tubulin polymerization inhibition, akin to combretastatin analogs. The ethylamine linker in 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine could facilitate interactions with the colchicine binding site, as observed in derivatives with IC₅₀ values of 0.8–2.3 μM against MCF-7 cells .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 3-(Pyrazolyl)triazole | Tubulin | 1.2 μM | |
| 4-Aminotriazole-thiazole | CYP51 | 4.8 μM | |
| Pyrazolin-N-thioamide | DNA Gyrase | 9.5 μM |
Research Gaps and Future Directions
Synthetic Optimization
Current literature lacks protocols for large-scale production. Future work should explore:
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Flow Chemistry: Continuous-flow systems to enhance CuAAC efficiency.
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Green Solvents: Ethyl lactate or cyclopentyl methyl ether to replace DMF.
Biological Screening
Priority assays include:
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Antimicrobial Susceptibility: Broth microdilution against ESKAPE pathogens.
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Cytotoxicity: MTT assays on HEK-293 and HepG2 cell lines.
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Pharmacokinetics: In silico ADMET prediction followed by murine bioavailability studies.
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